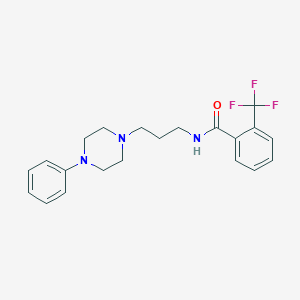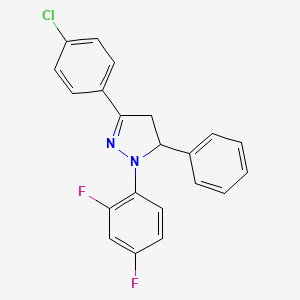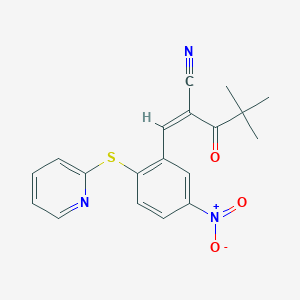
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on benzamides, including compounds structurally related to N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(trifluoromethyl)benzamide, has demonstrated significant anticonvulsant properties. A study by Mussoi et al. (1996) synthesized a series of benzamides evaluated for their anticonvulsant activity, showing that certain analogs were as potent as or more potent than phenytoin in seizure models (Mussoi et al., 1996).
Serotonin Ligands
Arylpiperazine derivatives, including those related to the chemical structure , have been found to act as high-affinity 5-HT1A serotonin ligands. Glennon et al. (1988) identified derivatives with enhanced affinity for 5-HT1A sites, indicating potential for development as agents targeting serotonin receptors (Glennon et al., 1988).
Anti-influenza Virus Activity
Hebishy et al. (2020) reported on benzamide-based 5-aminopyrazoles showing remarkable activity against the avian influenza virus. This highlights the compound's potential in antiviral research, especially against bird flu strains (Hebishy et al., 2020).
HIV Treatment Potential
A study by Weng et al. (2011) synthesized novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, evaluating them for potential treatment of HIV. These compounds showed promising cell–cell fusion inhibitory activities, suggesting their utility in HIV research (Weng et al., 2011).
Antifungal Activity
Research into 4-(4-phenylpiperazine-1-yl)benzamidines by Laurent et al. (2010) explored their in vitro activity against Pneumocystis carinii, an opportunistic fungal pathogen. The study identified compounds with significant inhibition percentages, pointing towards their potential antifungal applications (Laurent et al., 2010).
Eigenschaften
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)19-10-5-4-9-18(19)20(28)25-11-6-12-26-13-15-27(16-14-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKPLJDCASGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![ethyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2518760.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)



![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]acetamide](/img/structure/B2518769.png)



![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)


![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)